

# Physical and chemical properties of 3-oxo-C16-HSL

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## Compound of Interest

Compound Name: *N*-3-oxo-hexadecanoyl-L-homoserine lactone

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An In-Depth Technical Guide to N-(3-Oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL)

## Abstract

N-(3-Oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL), a class of signaling molecules pivotal to bacterial intercellular communication, a process known as quorum sensing (QS). Produced by various Gram-negative bacteria, including strains of *Agrobacterium vitis* and *Pseudomonas*, this molecule plays a crucial role in coordinating collective behaviors such as biofilm formation and virulence factor expression.[1][2] Furthermore, long-chain AHLs like 3-oxo-C16-HSL are recognized for their ability to engage in inter-kingdom signaling, notably by priming the immune systems of plants against pathogenic attack.[1] This guide provides a comprehensive overview of the physical and chemical properties of 3-oxo-C16-HSL, details established protocols for its synthesis and analysis, and explores its biological functions, offering a critical resource for researchers in microbiology, drug development, and plant pathology.

## Physicochemical Properties

The function and bioavailability of 3-oxo-C16-HSL are intrinsically linked to its physicochemical characteristics. As a long-chain AHL, its properties are dominated by a lengthy, hydrophobic acyl tail combined with a polar homoserine lactone head group.

## Core Attributes

A summary of the key physical and chemical properties of 3-oxo-C16-HSL is presented below.

Property	Value	Source(s)
Formal Name	3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide	[1]
Synonyms	3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone, 3OC16-HSL	[1][3]
Molecular Formula	C <sub>20</sub> H <sub>35</sub> NO <sub>4</sub>	[1][3]
Molecular Weight	353.5 g/mol	[1][3]
Appearance	White to off-white solid	[3][4]
CAS Number	925448-37-9	[1][3]

## Solubility and Stability

The solubility profile of 3-oxo-C16-HSL is critical for its handling in experimental settings. Its long acyl chain renders it poorly soluble in aqueous solutions but readily soluble in organic solvents.

- Solubility:
  - DMSO: 20 mg/mL[1][4]
  - DMF: 20 mg/mL[1]
  - Chloroform: Soluble[3]

Causality Insight: The use of aprotic polar solvents like DMSO and DMF is essential for creating stable, concentrated stock solutions. Primary alcohols such as ethanol are generally not recommended for long-term storage as they can promote the hydrolysis and opening of the homoserine lactone ring, rendering the molecule biologically inactive.[5][6]

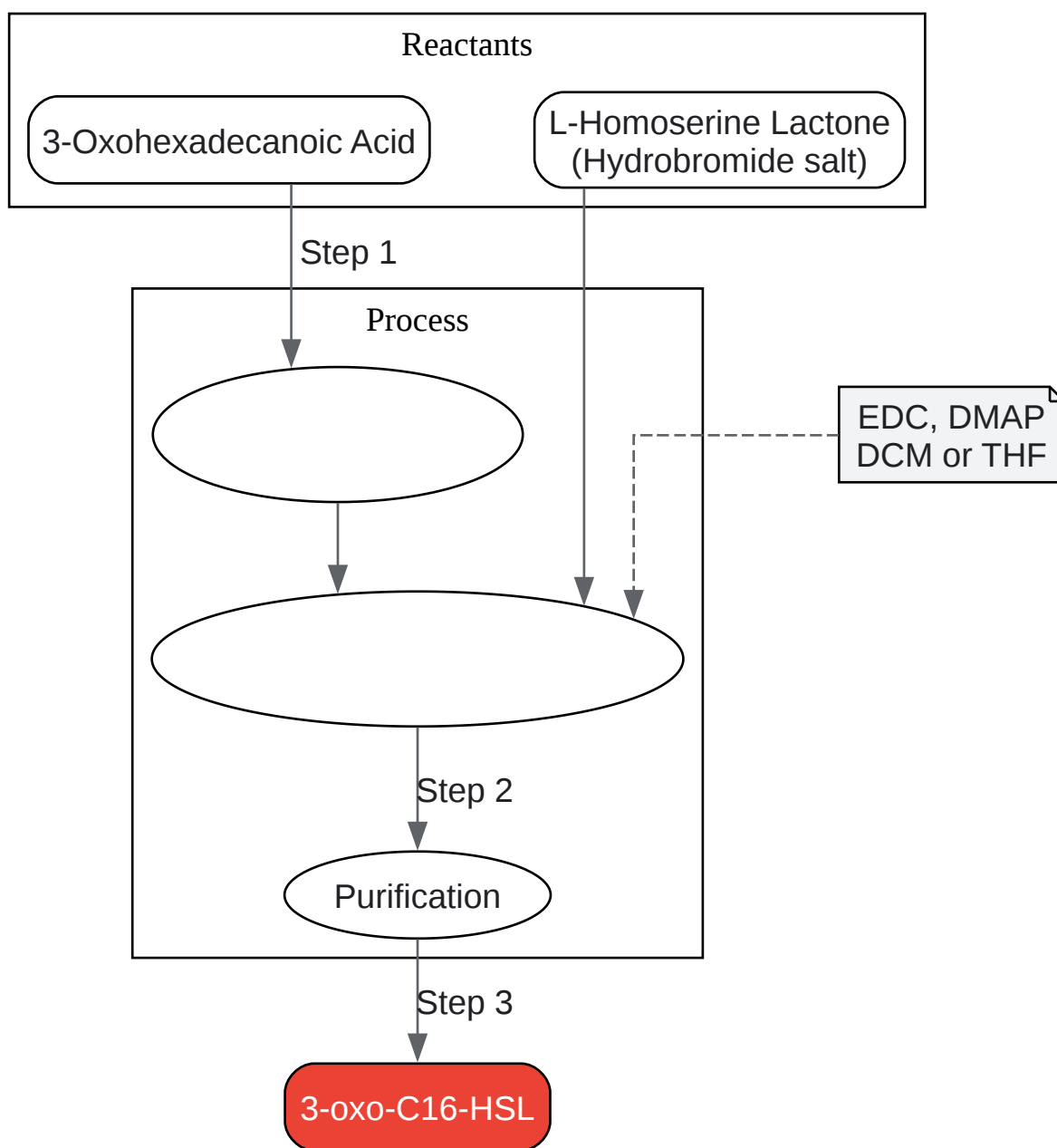
- Storage and Stability:
  - Solid Form: Stable for at least two years when stored at -20°C, protected from light and moisture.[\[3\]](#)
  - In Solvent: Stock solutions in anhydrous DMSO are stable for up to 6 months at -80°C.[\[4\]](#) Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[\[4\]](#) In aqueous media at neutral or alkaline pH, the lactone ring is susceptible to hydrolysis, with a half-life that can be on the order of hours, a critical consideration for the design of aqueous bioassays.[\[7\]](#)

## Synthesis and Analytical Characterization

The availability of pure 3-oxo-C16-HSL is fundamental for research. While it can be isolated from bacterial cultures, chemical synthesis provides a more reliable and scalable source.

### General Synthesis Strategy

The most common synthetic route involves the coupling of L-homoserine lactone with an activated form of the corresponding 3-oxo-fatty acid.



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General workflow for the synthesis of 3-oxo-C16-HSL.

## Protocol: Synthesis of N-Acyl-L-homoserine Lactones

This protocol provides a general methodology for the synthesis of AHLs, which can be specifically adapted for 3-oxo-C16-HSL.[8]

- **Reactant Preparation:** Dissolve 3-oxohexadecanoic acid and L-homoserine lactone hydrobromide in an appropriate anhydrous solvent (e.g., Dichloromethane - DCM). Stir the mixture at room temperature for 15 minutes.
- **Coupling Reaction:** Add a coupling agent, such as N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide (EDC), dropwise to the reaction mixture. A catalyst like 4-dimethylaminopyridine (DMAP) may also be included.
- **Incubation:** Allow the reaction to stir at room temperature for 24 hours to ensure complete coupling.
- **Workup:** Quench the reaction and wash the mixture with a 5% (v/v) HCl aqueous solution.
- **Extraction:** Extract the organic phase with DCM or ethyl acetate.
- **Purification:** Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product using column chromatography or recrystallization to yield pure 3-oxo-C16-HSL.

## Analytical Characterization Techniques

Confirmation of the identity and purity of synthesized or isolated 3-oxo-C16-HSL is paramount.

- **Mass Spectrometry (MS):** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for AHL identification.<sup>[9]</sup>
  - **Ionization:** Electrospray ionization (ESI) in positive mode is typically used, detecting the protonated molecule  $[M+H]^+$ .
  - **Fragmentation:** A characteristic fragmentation pattern involves the cleavage of the amide bond, yielding a prominent daughter ion corresponding to the homoserine lactone ring ( $m/z$  102.1).<sup>[9][10]</sup> This consistent fragment is often used in Multiple Reaction Monitoring (MRM) methods for sensitive and specific quantification.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the precise chemical structure of the synthesized molecule, ensuring the correct connectivity of the acyl chain and the integrity of the lactone ring.<sup>[7]</sup>

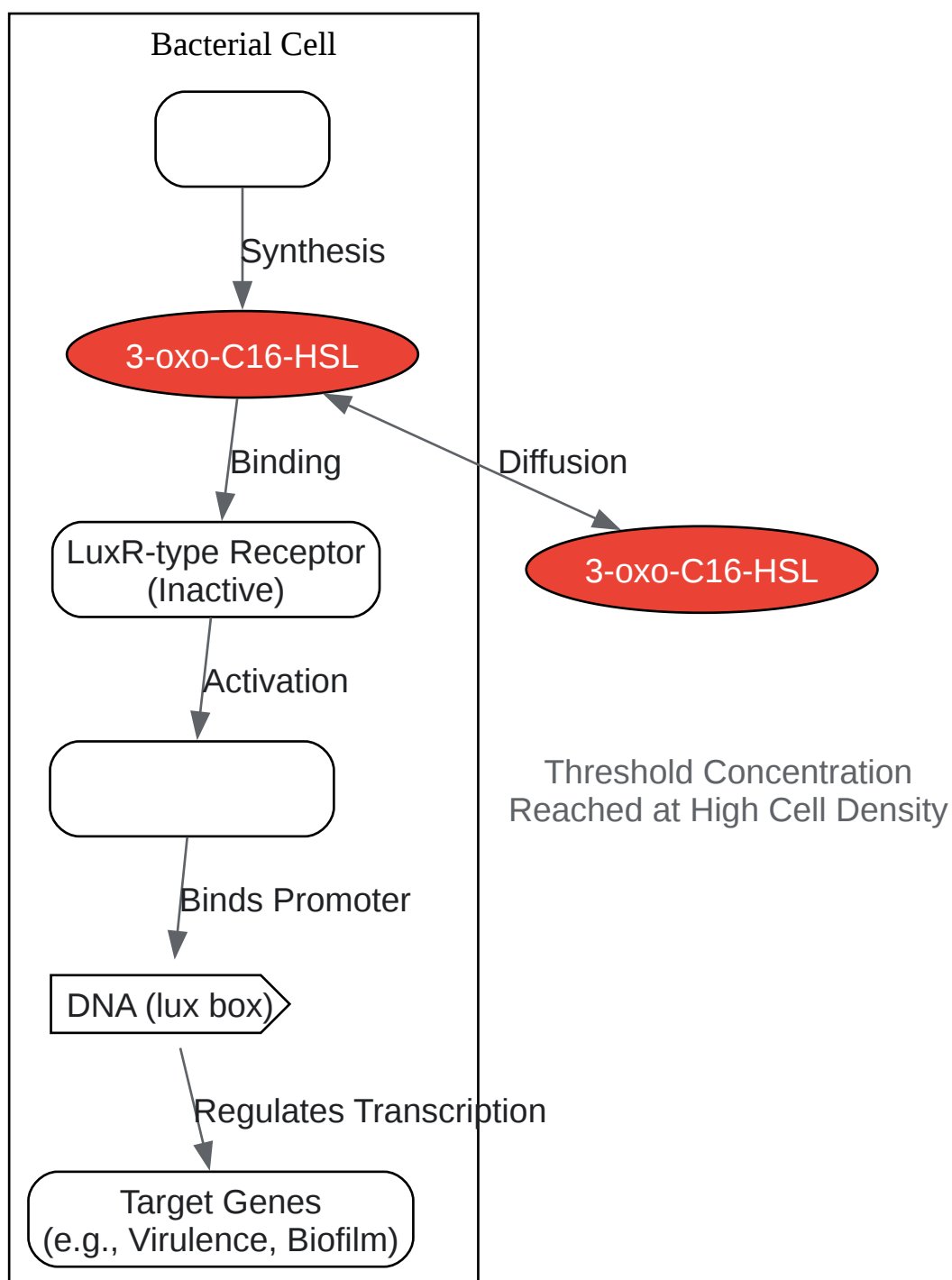
## Biological Activity and Mechanism of Action

3-oxo-C16-HSL functions as a chemical messenger in bacterial quorum sensing, a cell-density-dependent system for regulating gene expression.

### The Quorum Sensing Circuit

AHL-mediated quorum sensing typically involves two key protein components: a LuxI-type synthase that produces the AHL signal, and a LuxR-type transcriptional regulator that detects it. [\[11\]](#)

- **Synthesis:** A LuxI homolog synthesizes 3-oxo-C16-HSL. At low cell densities, the molecule diffuses out of the cell.
- **Accumulation:** As the bacterial population grows, the extracellular concentration of 3-oxo-C16-HSL increases.
- **Detection:** Upon reaching a threshold concentration, the molecule diffuses back into the cells and binds to its cognate LuxR-type receptor.
- **Activation & Regulation:** This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and activation. The activated LuxR:AHL complex then binds to specific DNA promoter sequences (often called lux boxes) to either activate or repress the transcription of target genes. [\[11\]](#) These genes often encode virulence factors, biofilm matrix components, and other proteins that are most effective when produced by a coordinated population.



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AHL-mediated quorum sensing signaling pathway.

## Inter-kingdom Signaling

Beyond bacterial communication, 3-oxo-C16-HSL can influence host organisms. In plants, long-chain AHLs have been shown to prime the plant's defense system, a phenomenon known as systemic acquired resistance, leading to enhanced protection against subsequent pathogen attacks.[1] In mammalian systems, related AHLs like 3-oxo-C12-HSL are known to exert immunomodulatory effects, interacting with various immune cells and signaling pathways.[7] [12] While less studied, 3-oxo-C16-HSL is presumed to have similar capabilities due to its structural similarity, adsorbing to and potentially remodeling lipid membranes to facilitate interactions.[4]

## Key Experimental Protocols

Studying the effects of 3-oxo-C16-HSL requires robust and reproducible assays. Below are foundational protocols for detecting its presence and quantifying its impact on a key bacterial phenotype.

### Protocol: AHL Detection Using a Whole-Cell Bioreporter

This method utilizes a genetically engineered bacterial strain that produces a measurable signal (e.g., light, color) in the presence of specific AHLs.

- Principle: The bioreporter strain contains a LuxR-type receptor that recognizes 3-oxo-C16-HSL and a promoter responsive to the activated receptor, which drives the expression of a reporter gene like lux (bioluminescence) or lacZ (colorimetric). The signal intensity is proportional to the AHL concentration.[13]
- Materials:
  - AHL bioreporter strain (e.g., *Agrobacterium tumefaciens* NTL4(pZLR4)).
  - Appropriate growth medium (e.g., Luria-Bertani broth).
  - 3-oxo-C16-HSL stock solution and samples for testing.
  - 96-well microtiter plates (white plates for luminescence).
  - Microplate reader (luminometer or spectrophotometer).
- Procedure:



- Inoculum Preparation: Grow the bioreporter strain overnight in the appropriate medium with selective antibiotics.
- Assay Setup: Dilute the overnight culture 1:100 in fresh medium.
- Sample Addition: In a 96-well plate, add serial dilutions of your 3-oxo-C16-HSL standard or your unknown samples. Include a solvent control.
- Inoculation: Add the diluted bioreporter culture to each well.
- Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 4-6 hours).
- Measurement: Measure the reporter output (e.g., luminescence using a luminometer).
- Analysis: Plot the signal intensity against the concentration of the 3-oxo-C16-HSL standards to create a standard curve. Use this curve to determine the concentration in unknown samples.

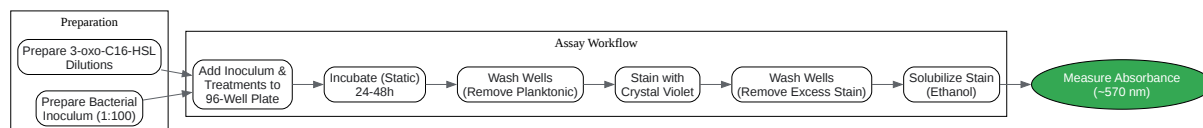
## Protocol: Crystal Violet Biofilm Formation Assay

This protocol quantifies the effect of 3-oxo-C16-HSL on the formation of static biofilms in vitro.

[\[14\]](#)

- Principle: Bacteria that form biofilms adhere to the surface of a microtiter plate well. Non-adherent (planktonic) cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of retained stain, which is proportional to the biofilm biomass, is quantified by measuring its absorbance after solubilization.
- Materials:
  - Bacterial strain of interest.
  - Appropriate liquid growth medium.
  - 3-oxo-C16-HSL stock solution.
  - Sterile 96-well flat-bottom polystyrene microtiter plates.

- 0.1% (w/v) Crystal Violet solution.
- 95% Ethanol or 30% Acetic Acid.
- Phosphate-buffered saline (PBS).
- Procedure:
  - Inoculum Preparation: Grow the test bacterium overnight. Dilute the culture 1:100 in fresh medium.
  - Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate.
  - Treatment: Add different concentrations of 3-oxo-C16-HSL to the wells. Include appropriate solvent and negative controls.
  - Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours.
  - Washing: Discard the liquid culture and gently wash the wells twice with PBS to remove non-adherent cells.
  - Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
  - Final Wash: Discard the stain solution and wash the wells thoroughly with water until the wash water is clear.
  - Solubilization: Add 95% ethanol to each well to dissolve the stain bound to the biofilm.
  - Quantification: Measure the absorbance of the solubilized stain at a wavelength of ~570 nm using a microplate reader.



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Workflow for the Crystal Violet Biofilm Assay.

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